

Application Note: Electrophysiological Interrogation of Octopaminergic Neurons

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Compound of Interest

Compound Name: *D(-)-Octopamine CSA salt*

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From Genetic Targeting to Functional Characterization in Invertebrate Models

Executive Summary

Octopamine (OA) is the invertebrate counterpart to norepinephrine, governing critical "fight-or-flight" responses, aggression, ovulation, and desensitization of sensory inputs. Despite its physiological dominance, recording from octopaminergic neurons presents unique challenges due to their specific anatomical locations (often dorsal midline) and complex auto-regulatory properties. This guide provides a comprehensive workflow for identifying, accessing, and recording from these neurons, focusing on two primary model systems: *Drosophila melanogaster* (genetic precision) and *Locusta migratoria* (electrophysiological accessibility).

Model Systems & Strategic Selection

Drosophila melanogaster: The Genetic Standard

- Target: Tdc2-GAL4 positive neurons.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Advantage: Allows for optogenetic manipulation (Channelrhodopsin) and calcium imaging (GCaMP) alongside electrophysiology.
- Challenge: Small soma size (<5 μm) requires high-precision patch-clamp techniques and enzymatic sheath removal.
- Key Clusters: ASM (Anterior Superior Medial), VM (Ventral Midline), VUM (Ventral Unpaired Median).

Locusta migratoria: The Electrophysiological Standard

- Target: DUM (Dorsal Unpaired Median) neurons.[\[4\]](#)[\[5\]](#)
- Advantage: Large somata (40–90 μm) accessible for sharp microelectrode recording and loose-patch configurations; identifiable without genetic tags due to stereotypical midline location.
- Physiology: These neurons exhibit robust spontaneous "pacemaker" activity, making them ideal for studying intrinsic excitability.

Experimental Setup & Solutions

Physiological Solutions

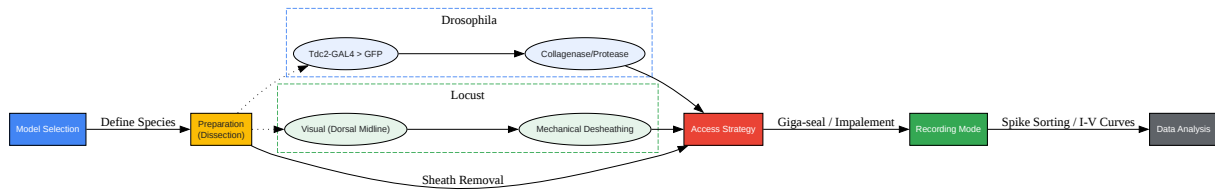
Proper ionic composition is critical for maintaining the spontaneous firing phenotype typical of OA neurons.

Table 1: Optimized Saline Compositions

| Component | Drosophila External (Adult) [mM] | Drosophila Internal (Pipette) [mM] | Locust Saline (Standard) [mM] | Function |
|-------------------|----------------------------------|------------------------------------|-------------------------------|--|
| NaCl | 101 | 2 | 140 | Na ⁺ spike generation |
| KCl | 3 | 140 (K-Gluconate)* | 5 | Resting potential / Repolarization |
| CaCl ₂ | 1 | 0.1 | 5 | Ca ²⁺ currents / Synaptic release |
| MgCl ₂ | 4 | 2 | 4 | Membrane stability |
| HEPES | 5 | 10 | 10 | pH Buffer (pH 7.2 - 7.4) |
| Glucose | 5 | - | 10 | Metabolic support |
| EGTA | - | 1.1 | - | Calcium chelation (internal) |
| ATP-Mg | - | 2 | - | Prevent metabolic run-down |

*Note: For Voltage Clamp experiments to isolate currents, replace K-Gluconate with Cs-Gluconate or CsCl to block K⁺ channels.

Workflow Visualization



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Caption: Operational workflow distinguishing the genetic identification path (Drosophila) from the anatomical identification path (Locust).

Detailed Protocols

Protocol A: Whole-Cell Patch Clamp of Drosophila Octopaminergic Neurons

Prerequisites:

- Genotype: Tdc2-GAL4 crossed with UAS-CD8::GFP (membrane-bound GFP).
- Equipment: Fixed-stage microscope with fluorescence (488 nm), micromanipulator, amplifier (e.g., MultiClamp 700B).

Step-by-Step:

- Dissection:
 - Anesthetize adult fly on ice.
 - Dissect brain in ice-cold Ca²⁺-free saline to prevent excitotoxicity.

- Pin the brain dorsal-side up on a Sylgard dish.[6]
- Sheath Removal (Critical):
 - The CNS is covered by a thick glial sheath preventing electrode access.[7]
 - Apply Protease XIV (1 mg/mL) or Collagenase (0.5 mg/mL) focally using a large-bore cleaning pipette.
 - Incubate for 30–60 seconds. Observe the tissue; the sheath will become slightly translucent and loose.
 - Wash extensively (5x) with external saline to stop enzymatic action.
- Targeting:
 - Locate GFP-positive neurons (e.g., VUM cluster in the subesophageal zone).
 - Use positive pressure on the patch pipette to clear remaining debris as you approach the cell.
- Seal Formation:
 - Contact the soma; release positive pressure and apply gentle suction.
 - Wait for Giga-ohm seal (>1 GΩ).
 - Apply a short pulse of suction to break the membrane (Whole-cell configuration).
- Validation:
 - Octopaminergic neurons often display broad action potentials (~2–4 ms) and a prominent "sag" potential upon hyperpolarization (indicative of current).

Protocol B: Sharp Microelectrode Recording of Locust DUM Neurons

Prerequisites:

- Animal: Adult *Locusta migratoria*.
- Electrodes: Borosilicate glass, sharp tips (Resistance 40–80 M Ω), filled with 3M KCl (or 2M K-Acetate).

Step-by-Step:

- Exposure:
 - Make a dorsal incision along the thorax.
 - Expose the thoracic ganglia (Pro-, Meso-, or Metathoracic).
 - Stabilize the ganglion on a wax or steel platform.
- Desheathing:
 - Unlike flies, locust ganglia sheaths are tough and best removed mechanically.
 - Use fine forceps to peel back the sheath directly over the dorsal midline, where DUM neurons reside.
- Impalement:
 - DUM neurons are visually identifiable as large, clear cell bodies along the midline.
 - Advance the electrode until a sudden drop in potential (-40 to -60 mV) is observed.
- Characterization:
 - Pacemaking: DUM neurons should fire spontaneously at 1–5 Hz.
 - Overshoot: Action potentials should overshoot 0 mV (reaching +10 to +30 mV).

Pharmacological Characterization & Signaling[8]

To confirm the identity of the recorded neuron and study its inputs, pharmacological tools are essential.

Pharmacological Toolbox

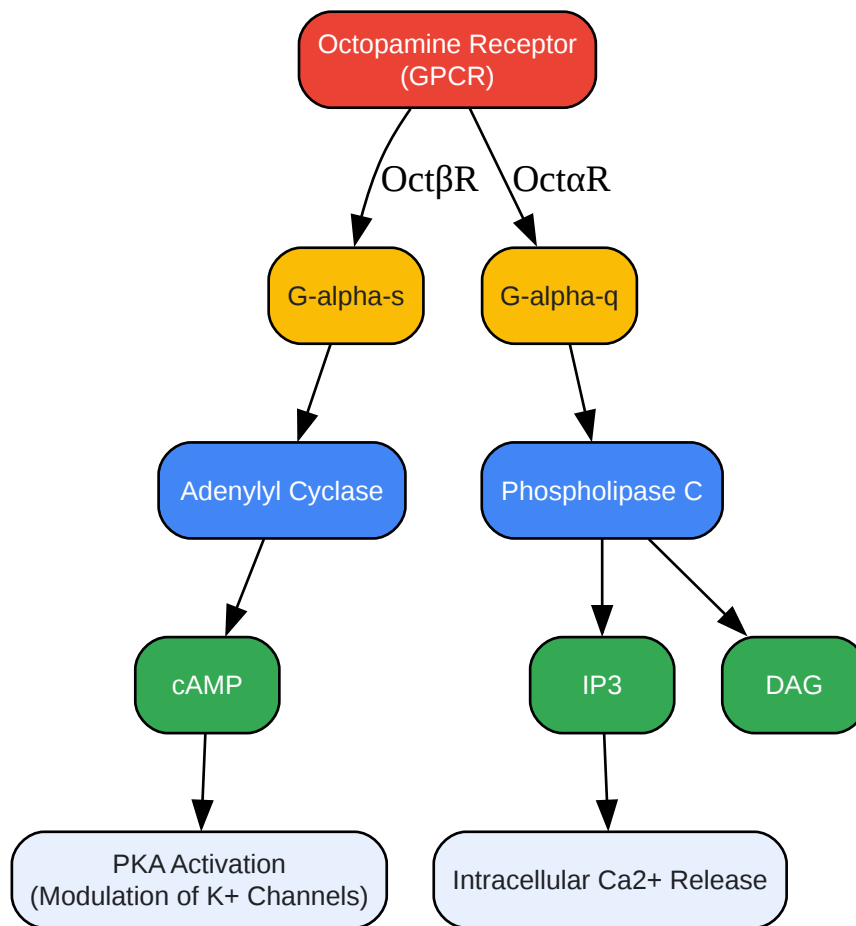
- Agonists:
 - Octopamine:[1][3][8][9][10][11][12][13][14][15][16][17] 10 μ M (Bath application). Expect increased firing rate or membrane depolarization.
 - Chlordimeform (CDM): Tissue-permeable OA agonist.
- Antagonists:
 - Mianserin: Mixed OA antagonist.
 - Epinastine: Highly selective high-affinity antagonist for neuronal OA receptors.
 - Phentolamine:[8][9][13] Broad-spectrum blocker (blocks OA and Tyramine receptors).

Octopamine Signaling Pathway

Octopamine operates via GPCRs, primarily coupling to

(cAMP) or

(Calcium).[11]



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Caption: Dual signaling pathways of Octopamine Receptors. Oct β receptors drive cAMP/PKA, while Oct α receptors drive IP3/Ca²⁺.

Data Analysis & Expected Results

When analyzing recordings from putative octopaminergic neurons, look for these signatures:

- Action Potential Width: OA neurons typically have broader spikes (2–5 ms) compared to motor neurons or fast interneurons.
- After-Hyperpolarization (AHP): A deep, prolonged AHP is common, mediated by Calcium-activated Potassium channels ().

- Auto-inhibition: Application of Octopamine to the bath often inhibits the firing of DUM neurons (negative feedback loop) via autoreceptors, although it excites postsynaptic targets.
- Ih Current (Sag): In current clamp, injection of hyperpolarizing current (-100 pA) reveals a "sag" back towards resting potential, indicating the presence of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Troubleshooting

| Issue | Probable Cause | Solution |
|----------------------------|---------------------------|--|
| No Giga-seal (Fly) | Incomplete sheath removal | Increase protease incubation time or use fresh enzyme. |
| High Series Resistance | Clogged pipette tip | Apply positive pressure continuously while entering the bath and approaching the cell. Filter solutions (0.22 μm). |
| Loss of Spiking (Run-down) | Metabolic washout | Ensure ATP and GTP are fresh in the internal solution. Keep internal solution on ice. |
| Depolarization Block | Cell damage | Check electrode offset. If using sharp electrodes, ensure tip resistance is not too low (causing leak). |

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